molecular formula C10H10Cl2O2 B3114183 Ethyl 2-(3,5-dichlorophenyl)acetate CAS No. 200214-60-4

Ethyl 2-(3,5-dichlorophenyl)acetate

Cat. No.: B3114183
CAS No.: 200214-60-4
M. Wt: 233.09 g/mol
InChI Key: WMXMFJJIJKZOGZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dichlorophenyl)acetate is an organic compound with the molecular formula C10H10Cl2O2. It is a pale-yellow to yellow-brown liquid at room temperature and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3,5-dichlorophenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 3,5-dichlorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dichlorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3,5-dichlorophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dichlorophenyl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific context and application .

Comparison with Similar Compounds

Ethyl 2-(3,5-dichlorophenyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-chlorophenyl)acetate: Similar structure but with a single chlorine atom at the para position.

    Ethyl 2-(3,4-dichlorophenyl)acetate: Similar structure but with chlorine atoms at the meta and para positions.

    Ethyl 2-(2,4-dichlorophenyl)acetate: Similar structure but with chlorine atoms at the ortho and para positions.

The uniqueness of this compound lies in the specific positioning of the chlorine atoms, which can influence its reactivity and interactions in various applications .

Properties

IUPAC Name

ethyl 2-(3,5-dichlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXMFJJIJKZOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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